molecular formula C11H13NO4 B1325040 6-(Tetrahydropyran-4-yloxy)nicotinic acid CAS No. 886851-55-4

6-(Tetrahydropyran-4-yloxy)nicotinic acid

Cat. No.: B1325040
CAS No.: 886851-55-4
M. Wt: 223.22 g/mol
InChI Key: OLOSQIMMFCSJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Tetrahydropyran-4-yloxy)nicotinic acid is a chemical compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . This compound is characterized by the presence of a tetrahydropyran ring attached to a nicotinic acid moiety. It is used in various fields of scientific research due to its unique chemical properties.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-(Tetrahydropyran-4-yloxy)nicotinic acid. For instance, the compound should be stored in a refrigerated environment to maintain its stability . Moreover, it is recommended to avoid dust formation and ensure adequate ventilation when handling this compound .

Preparation Methods

The synthesis of 6-(Tetrahydropyran-4-yloxy)nicotinic acid typically involves the reaction of nicotinic acid with tetrahydropyran-4-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

6-(Tetrahydropyran-4-yloxy)nicotinic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

6-(Tetrahydropyran-4-yloxy)nicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

6-(Tetrahydropyran-4-yloxy)nicotinic acid can be compared with other similar compounds such as:

Biological Activity

6-(Tetrahydropyran-4-yloxy)nicotinic acid is a chemical compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol. This compound is notable for its unique structural features, which combine a tetrahydropyran ring with a nicotinic acid moiety. This combination imparts distinct chemical and biological properties that are currently being explored in various research fields, including medicinal chemistry, pharmacology, and materials science.

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play critical roles in neurotransmission and are implicated in cognitive functions, neuroprotection, and several other physiological processes. Preliminary studies suggest that this compound may modulate receptor activity, influencing neurotransmitter release and synaptic plasticity, although detailed mechanisms remain to be fully elucidated.

Biological Activity

The biological activities of this compound include:

  • Neuropharmacological Effects : The compound exhibits potential interactions with nAChRs, suggesting possible applications in treating neurodegenerative diseases and cognitive disorders.
  • Anti-inflammatory Properties : Research indicates that derivatives of this compound may possess anti-inflammatory effects, making them candidates for further investigation in inflammatory disease models.
  • Antimicrobial Activity : Some studies have suggested that related compounds within this class exhibit antimicrobial properties, warranting exploration into the broader pharmacological potential of this compound.

Study on Neuropharmacological Activity

A study conducted to evaluate the binding affinity of this compound to nAChRs demonstrated significant interactions at various receptor subtypes. The results indicated that modifications to the tetrahydropyran moiety could enhance binding affinity and selectivity towards specific nAChR subtypes. This suggests that structural variations can be strategically utilized to optimize therapeutic effects .

Anti-inflammatory Research

In vitro assays have shown that this compound can inhibit pro-inflammatory cytokine production in macrophages. This activity was assessed using ELISA techniques to measure cytokine levels post-treatment. The findings indicate a potential pathway for developing anti-inflammatory therapies based on this compound .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Nicotinic AcidC6H5NO2Parent compound lacking tetrahydropyranBasic nAChR interactions
2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acidC11H13NO4Similar structure but different substitution patternNeuropharmacological effects
Methyl NicotinateC7H9NO2Methyl ester derivative of nicotinic acidVasodilator effects

This table highlights how structural variations influence biological activity, suggesting avenues for further research into optimizing these compounds for therapeutic use.

Properties

IUPAC Name

6-(oxan-4-yloxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-11(14)8-1-2-10(12-7-8)16-9-3-5-15-6-4-9/h1-2,7,9H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOSQIMMFCSJHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640288
Record name 6-[(Oxan-4-yl)oxy]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886851-55-4
Record name 6-[(Tetrahydro-2H-pyran-4-yl)oxy]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886851-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(Oxan-4-yl)oxy]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 6-(oxan-4-yloxy)pyridine-3-carboxylate (Intermediate 236, 0.239 g, 0.95 mmol) was dissolved in EtOH (5 mL), 2M aq. sodium hydroxide (1.43 mL, 2.85 mmol) was added and the mixture was stirred at room temperature for 4 h. The mixture was concentrated under vacuum and the residue acidified to pH 6 by adding 2M aq. hydrochloric acid. The mixture was then extracted with DCM, followed by chloroform/isopropanol. The organic layer was separated using a hydrophobic frit and concentrated under vacuum to afford the title compound as a white solid (0.162 g, 47%), which was used directly in the next step without further purification. Method C HPLC-MS: MH+ requires m/z=224 Found: m/z=224, Rt=1.06 min (91%).
Name
Ethyl 6-(oxan-4-yloxy)pyridine-3-carboxylate
Quantity
0.239 g
Type
reactant
Reaction Step One
Name
Intermediate 236
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.43 mL
Type
reactant
Reaction Step Two
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Tetrahydropyran-4-yloxy)nicotinic acid
Reactant of Route 2
Reactant of Route 2
6-(Tetrahydropyran-4-yloxy)nicotinic acid
Reactant of Route 3
Reactant of Route 3
6-(Tetrahydropyran-4-yloxy)nicotinic acid
Reactant of Route 4
Reactant of Route 4
6-(Tetrahydropyran-4-yloxy)nicotinic acid
Reactant of Route 5
Reactant of Route 5
6-(Tetrahydropyran-4-yloxy)nicotinic acid
Reactant of Route 6
Reactant of Route 6
6-(Tetrahydropyran-4-yloxy)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.